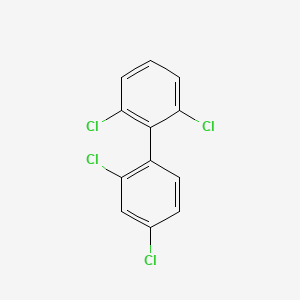

2,2',4,6'-Tetrachlorobiphenyl

Overview

Description

2,2’,4,6’-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals known for their chemical stability and insulating properties. These compounds were widely used in industrial applications until their production was banned due to environmental and health concerns .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’,4,6’-Tetrachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the biphenyl molecule .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,2’,4,6’-Tetrachlorobiphenyl, was historically conducted using batch processes. The chlorination reaction was performed in large reactors, and the resulting mixture of chlorinated biphenyls was then separated and purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Oxidation Reactions

2,2',4,6'-Tetrachlorobiphenyl undergoes oxidation to form hydroxylated derivatives. Key pathways include:

-

Cytochrome P-450-mediated oxidation : Metabolic studies on structurally similar PCBs (e.g., 2,2',5,5'-tetrachlorobiphenyl) reveal that oxidation occurs via cytochrome P-450 enzymes, forming unstable arene oxide intermediates. These intermediates rearrange into phenolic metabolites or undergo further reactions with phase I/II enzymes .

-

Chemical oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) facilitate hydroxylation at positions activated by electron-withdrawing chlorine substituents.

Example Reaction Pathway :

Reduction Reactions

Reductive dechlorination removes chlorine atoms, yielding lower chlorinated biphenyls:

-

Reducing agents : Sodium borohydride (NaBH₄) or zinc dust (Zn) in protic solvents selectively reduce chlorine atoms at less sterically hindered positions (e.g., para or meta to other substituents) .

-

Environmental relevance : Microbial reductive dechlorination in anaerobic conditions preferentially targets para- and meta-chlorines, altering the congener’s persistence and toxicity .

Table 1: Reduction Conditions and Products

| Reagent | Conditions | Major Product |

|---|---|---|

| Zn (dust) | Ethanol, reflux | 2,2',6-Trichlorobiphenyl |

| NaBH₄ | Aqueous NaOH, 25°C | 2,4,6-Trichlorobiphenyl |

Substitution Reactions

Nucleophilic substitution replaces chlorine atoms with other functional groups:

-

Hydroxide substitution : Reaction with hydroxide ions (OH⁻) under basic conditions replaces labile chlorines, forming hydroxylated derivatives.

-

Aromatic electrophilic substitution : Chlorine atoms deactivate the biphenyl ring, directing incoming electrophiles to less substituted positions.

Key Factors Influencing Reactivity :

-

Electron-withdrawing effects of chlorine reduce ring electron density, slowing electrophilic substitution.

-

Steric hindrance from vicinal chlorines (e.g., 2,6 positions) further limits reactivity .

Photodegradation

Ultraviolet (UV) irradiation promotes dechlorination and bond cleavage:

-

Mechanism : UV light excites the PCB molecule, leading to homolytic C-Cl bond cleavage and radical intermediates. These radicals recombine or react with environmental oxidants (e.g., O₂) .

-

Products : Lower chlorinated biphenyls, biphenyl diols, and chlorinated dibenzofurans (under oxidative conditions) .

Table 2: Photodegradation Byproducts

| Light Source | Conditions | Major Byproducts |

|---|---|---|

| UV-C (254 nm) | Aqueous solution | 2,2',6-Trichlorobiphenyl, CO₂ |

| Solar sim. | Organic solvents | Hydroxylated PCBs, chlorophenols |

Thermal Degradation

Pyrolysis above 600°C generates hazardous compounds:

-

Primary products : Chlorinated dibenzofurans (CDFs) and dioxins (CDDs) via intramolecular cyclization .

-

Industrial relevance : Incineration of PCB-containing materials requires strict temperature control to minimize toxic byproduct formation .

Environmental and Metabolic Fate

-

Bioaccumulation : PCB 50’s hydrophobicity (log Kow ≈ 5.8) promotes accumulation in adipose tissue .

-

Toxicokinetics : Metabolized in the liver to hydroxylated derivatives, which exhibit altered endocrine-disrupting activity compared to the parent compound .

Comparative Reactivity of PCB Congeners

The chlorine substitution pattern critically determines reactivity:

Table 3: Reactivity Trends in PCB Congeners

| Position of Chlorines | Oxidation Rate | Reduction Ease | Photodegradation Rate |

|---|---|---|---|

| Para (4,4') | High | Moderate | Moderate |

| Meta (3,5) | Moderate | High | High |

| Ortho (2,6) | Low | Low | Low |

PCB 50’s 2,2',4,6 substitution results in moderate oxidative lability but low susceptibility to electrophilic substitution due to steric hindrance .

Industrial and Regulatory Considerations

Scientific Research Applications

Environmental Chemistry

Persistence and Degradation Studies

2,2',4,6'-Tetrachlorobiphenyl is a valuable model compound for studying the persistence of PCBs in various environments. Its chemical structure allows researchers to investigate degradation pathways under different conditions, including photolytic and microbial degradation. Studies have shown that this compound exhibits significant resistance to degradation processes, leading to its accumulation in the environment.

Bioaccumulation and Ecotoxicology

Research indicates that this compound can bioaccumulate in aquatic organisms, raising concerns regarding its ecological impact. Investigations into its effects on fish and other aquatic species have revealed alterations in reproductive and developmental health due to endocrine disruption . The compound's persistence contributes to long-term environmental contamination and poses risks to food webs.

Toxicology

Health Effects of Exposure

Toxicological studies have focused on the health effects of exposure to this compound in both humans and wildlife. It has been linked to various adverse outcomes, including cancer promotion and developmental toxicity. The compound interacts with cellular receptors such as the aryl hydrocarbon receptor (AhR), leading to altered gene expression that affects cellular functions .

Case Studies

- Animal Studies : Research involving rodent models has demonstrated that exposure to this compound can induce liver tumors and cause reproductive toxicity. For instance, studies showed that co-exposure with other PCB congeners exacerbated these effects .

- Human Health Assessments : Epidemiological studies have investigated the correlation between PCB exposure from contaminated food sources and health outcomes in populations living near industrial sites. Findings suggest an increased risk of certain cancers among individuals with higher PCB levels in their blood .

Analytical Chemistry

Detection and Quantification Methods

The development of analytical methods for detecting this compound in environmental samples is crucial for monitoring pollution levels. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to quantify PCB concentrations in soil, water, and biological tissues . These methods are essential for assessing compliance with environmental regulations and understanding the extent of contamination.

Mechanism of Action

2,2’,4,6’-Tetrachlorobiphenyl exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound alters the transcription of genes involved in xenobiotic metabolism, leading to the induction of phase I and phase II enzymes, particularly those of the cytochrome P450 family. This mechanism is responsible for the biochemical and toxic effects observed with exposure to PCBs .

Comparison with Similar Compounds

2,2’,4,6’-Tetrachlorobiphenyl is one of 209 possible polychlorinated biphenyl congeners. Similar compounds include:

- 2,2’,4,4’-Tetrachlorobiphenyl

- 2,2’,5,5’-Tetrachlorobiphenyl

- 2,3,3’,4,4’-Pentachlorobiphenyl

Compared to these congeners, 2,2’,4,6’-Tetrachlorobiphenyl is unique in its specific pattern of chlorine substitution, which influences its chemical reactivity and biological activity .

Biological Activity

2,2',4,6'-Tetrachlorobiphenyl (PCB 52) is a member of the polychlorinated biphenyl (PCB) family, which has raised significant concerns due to its environmental persistence and potential health effects. This article explores the biological activity of PCB 52, focusing on its mechanisms of action, toxicity, metabolism, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H6Cl4

- Molecular Weight : 315.0 g/mol

- CAS Number : 63449-39-8

PCB 52 consists of two biphenyl rings with four chlorine atoms substituted at positions 2, 2', 4, and 6. This substitution pattern influences its biological activity and toxicological profile.

1. Aryl Hydrocarbon Receptor (AhR) Activation

PCB 52 is known to exert toxic effects primarily through the activation of the aryl hydrocarbon receptor (AhR). This receptor mediates various biological responses to environmental toxins, including:

- Transcriptional Activation : Upon binding to AhR, PCB 52 induces the expression of cytochrome P450 enzymes involved in xenobiotic metabolism .

- Mutagenicity : While some studies suggest that PCB 52 does not exhibit mutagenic properties in bacterial assays, it may still influence DNA synthesis in mammalian cells .

2. Estrogenic Activity

Research indicates that certain PCB congeners, including PCB 52, may possess estrogenic activity:

- In vitro studies have shown that PCB 52 can bind to estrogen receptors and stimulate estrogen-responsive gene expression in cell lines .

- In vivo assessments demonstrated that exposure to PCB 52 can disrupt endocrine function in animal models .

Metabolism and Toxicokinetics

The metabolic pathways of PCB 52 involve several steps:

- Phase I Metabolism : Initial oxidation by cytochrome P450 enzymes leads to the formation of reactive intermediates such as arene oxides . These metabolites can undergo further transformation into phenolic compounds.

- Phase II Conjugation : Subsequent conjugation reactions facilitate the excretion of metabolites .

Table 1: Metabolic Pathways of PCB 52

| Pathway | Description |

|---|---|

| Phase I | Formation of arene oxide intermediates |

| Phase II | Conjugation with glucuronic acid or sulfate |

Toxicological Effects

The toxicological profile of PCB 52 includes several adverse effects:

- Carcinogenic Potential : Although direct evidence for carcinogenicity in humans is limited, animal studies have suggested a potential link between PCB exposure and increased cancer risk .

- Neurotoxicity : Exposure to PCBs has been associated with neurodevelopmental deficits in children and behavioral alterations in animal models .

Case Study 1: Environmental Impact

A study conducted on fish populations in contaminated waters revealed significant bioaccumulation of PCB congeners, including PCB 52. The analysis indicated altered reproductive behaviors and developmental abnormalities linked to PCB exposure.

Case Study 2: Human Health

Epidemiological studies have shown correlations between occupational exposure to PCBs and increased incidence of liver disease and certain cancers among workers in industries using PCBs.

Properties

IUPAC Name |

1,3-dichloro-2-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-7-4-5-8(11(16)6-7)12-9(14)2-1-3-10(12)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHNUGRFECMVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074195 | |

| Record name | 2,2',4,6'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-04-7 | |

| Record name | 2,2',4,6'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,6'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,6'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/977E3D0SFO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.